(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-15-10-20-17(21-11-15)22-6-3-13(4-7-22)9-19-16(23)2-1-14-5-8-24-12-14/h1-2,5,8,10-13H,3-4,6-7,9H2,(H,19,23)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJQHYGYZWENQC-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, azd1480, is known to inhibit the Jak/Stat pathway, suggesting that (2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide might have a similar target.
Mode of Action
Based on the information about azd1480, it can be inferred that this compound might interact with its target by inhibiting signaling and proliferation of certain cell lines.
Biochemical Pathways
Given the potential inhibition of the jak/stat pathway, it can be inferred that this compound might affect downstream effects related to this pathway.
Pharmacokinetics
Azd1480, a structurally similar compound, is known to have excellent physical properties and preclinical pharmacokinetics, suggesting that (2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide might have similar properties.
Biological Activity
The compound (2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine ring : Essential for biological activity.
- Thiophene moiety : Imparts unique electronic properties.
- 5-Fluoropyrimidine : Enhances interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the thiophene and piperidine rings facilitates hydrogen bonding and π-π interactions, which are crucial for modulating enzyme activity and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that (2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide exhibits promising activities against various biological targets:
Case Studies
-
Antiviral Activity Against EBOV
- A study evaluated the compound's efficacy against EBOV pseudotypes. It demonstrated significant antiviral activity with an effective concentration (EC50) of approximately 0.19 μM, indicating strong potential for further development as an antiviral agent.
-
Antimicrobial Properties
- Preliminary investigations into the antimicrobial effects revealed that the compound could inhibit the growth of specific bacterial strains, suggesting a broader application in treating infections.
-
Structure-Activity Relationship (SAR) Analysis
- Modifications to the piperidine and thiophene components were systematically studied to identify optimal configurations for enhanced biological activity. Results indicated that certain substitutions significantly improved potency against targeted pathogens.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of (2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide shows favorable absorption and distribution characteristics. Studies on metabolic stability indicated a prolonged half-life, suggesting potential for effective dosing regimens in therapeutic applications.
Toxicological Assessments:
Initial assessments for cardiotoxicity revealed that the compound did not exhibit significant inhibition of hERG channels, indicating a favorable safety profile for further development.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Variations : The thiophen-3-yl group in the target vs. thiophen-2-yl in alters π-π stacking geometry, which could influence binding to hydrophobic pockets.
Backbone Flexibility: The acrylamide linker in the target contrasts with the cyanoacrylamide in , which introduces steric and electronic differences affecting conformational stability.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target (MW ~415 g/mol) falls within Lipinski’s rule of five, unlike the phthalazine-containing analog in (MW ~550 g/mol), which may suffer from reduced bioavailability.
- Solubility : The fluoropyrimidine and piperidine groups in the target likely improve aqueous solubility compared to the trimethoxyphenyl group in , which increases hydrophobicity.
- logP : Estimated logP for the target is ~2.5 (moderate), whereas the methoxy-rich analog in has a higher logP (~3.8), suggesting better membrane permeability but risk of off-target binding.
Research Findings and Implications
Synthetic Feasibility : The target can likely be synthesized via Suzuki-Miyaura coupling or amide condensation, analogous to methods in .
Computational Predictions : Tanimoto similarity scores (using Morgan fingerprints) between the target and are estimated at ~0.65, indicating moderate similarity but divergent pharmacophores .
Thermodynamic Stability : The (2E)-acrylamide configuration may confer greater stability compared to (2Z)-isomers, as seen in fluorinated enamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
